2-{1-cyclohexyl-4-[6-(trifluoromethyl)-2-pyridinyl]-2-piperazinyl}ethanol
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Overview
Description
The compound contains several functional groups, including a cyclohexyl group, a pyridinyl group, a piperazinyl group, and a trifluoromethyl group . The cyclohexyl group is a cycloalkane and has the formula C6H11 . The pyridinyl group is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . The piperazinyl group is a derivative of piperazine, a cyclic amine. The trifluoromethyl group (CF3) is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Properties
IUPAC Name |
2-[1-cyclohexyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N3O/c19-18(20,21)16-7-4-8-17(22-16)23-10-11-24(15(13-23)9-12-25)14-5-2-1-3-6-14/h4,7-8,14-15,25H,1-3,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEXGBZTUWZENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)C3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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